1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
N1-Methyl-2-pyridone-5-carboxamide, also known as 1-methyl-5-carboxylamide-2-pyridone, belongs to the class of organic compounds known as nicotinamides. These are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group. N1-Methyl-2-pyridone-5-carboxamide is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). N1-Methyl-2-pyridone-5-carboxamide has been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, N1-methyl-2-pyridone-5-carboxamide is primarily located in the cytoplasm. N1-Methyl-2-pyridone-5-carboxamide can be biosynthesized from 1-methylnicotinamide; which is mediated by the enzyme aldehyde oxidase. In humans, N1-methyl-2-pyridone-5-carboxamide is involved in the nicotinate and nicotinamide metabolism pathway. N1-Methyl-2-pyridone-5-carboxamide is a potentially toxic compound.
N-methyl-6-pyridone-3-carboxamide is a pyridone that is 2-pyridone substituted with a carboxamide group at C-5 and a methyl group at N-1. It has a role as a metabolite and a mouse metabolite. It is a pyridinecarboxamide, a pyridone and a member of methylpyridines.
N-methyl-6-pyridone-3-carboxamide is a pyridone that is 2-pyridone substituted with a carboxamide group at C-5 and a methyl group at N-1. It has a role as a metabolite and a mouse metabolite. It is a pyridinecarboxamide, a pyridone and a member of methylpyridines.
Brand Name:
Vulcanchem
CAS No.:
701-44-0
VCID:
VC0029282
InChI:
InChI=1S/C7H8N2O2/c1-9-4-5(7(8)11)2-3-6(9)10/h2-4H,1H3,(H2,8,11)
SMILES:
CN1C=C(C=CC1=O)C(=O)N
Molecular Formula:
C7H8N2O2
Molecular Weight:
152.15 g/mol
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 701-44-0
Reference Standards
VCID: VC0029282
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol
CAS No. | 701-44-0 |
---|---|
Product Name | 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide |
Molecular Formula | C7H8N2O2 |
Molecular Weight | 152.15 g/mol |
IUPAC Name | 1-methyl-6-oxopyridine-3-carboxamide |
Standard InChI | InChI=1S/C7H8N2O2/c1-9-4-5(7(8)11)2-3-6(9)10/h2-4H,1H3,(H2,8,11) |
Standard InChIKey | JLQSXXWTCJPCBC-UHFFFAOYSA-N |
SMILES | CN1C=C(C=CC1=O)C(=O)N |
Canonical SMILES | CN1C=C(C=CC1=O)C(=O)N |
Appearance | Assay:≥95%A crystalline solid |
Physical Description | Solid |
Description | N1-Methyl-2-pyridone-5-carboxamide, also known as 1-methyl-5-carboxylamide-2-pyridone, belongs to the class of organic compounds known as nicotinamides. These are heterocyclic aromatic compounds containing a pyridine ring substituted at position 3 by a carboxamide group. N1-Methyl-2-pyridone-5-carboxamide is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). N1-Methyl-2-pyridone-5-carboxamide has been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, N1-methyl-2-pyridone-5-carboxamide is primarily located in the cytoplasm. N1-Methyl-2-pyridone-5-carboxamide can be biosynthesized from 1-methylnicotinamide; which is mediated by the enzyme aldehyde oxidase. In humans, N1-methyl-2-pyridone-5-carboxamide is involved in the nicotinate and nicotinamide metabolism pathway. N1-Methyl-2-pyridone-5-carboxamide is a potentially toxic compound. N-methyl-6-pyridone-3-carboxamide is a pyridone that is 2-pyridone substituted with a carboxamide group at C-5 and a methyl group at N-1. It has a role as a metabolite and a mouse metabolite. It is a pyridinecarboxamide, a pyridone and a member of methylpyridines. |
Synonyms | N-Methyl-2-pyridoxone-5-carboxamide; N-Methyl-2-pyridinone-5-carboxamide; 1,6-Dihydro-1-methyl-6-oxo-3-pyridinecarboxamide; 1,6-Dihydro-1-methyl-6_x000B_-oxonicotinamide; 3-Carbamoyl-1-methyl-6-pyridone; N1-Methyl-2-pyridone-5-_x000B_carboxamide; |
PubChem Compound | 69698 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume